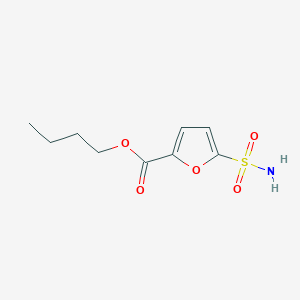![molecular formula C17H17Cl3N2O B5193476 2,4-dichloro-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5193476.png)
2,4-dichloro-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol, commonly known as clozapine, is an atypical antipsychotic drug used to treat schizophrenia. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company. Clozapine is unique among antipsychotic drugs as it has a lower risk of causing extrapyramidal symptoms and tardive dyskinesia, which are common side effects of other antipsychotic drugs.
Mechanism of Action
Clozapine acts on multiple neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. It has a high affinity for dopamine D4 receptors and serotonin 5-HT2A receptors. Clozapine also has a weaker affinity for dopamine D2 receptors, which is thought to contribute to its lower risk of causing extrapyramidal symptoms.
Biochemical and Physiological Effects:
Clozapine has been shown to increase the release of dopamine and serotonin in the prefrontal cortex, which is thought to contribute to its efficacy in treating schizophrenia. It also has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.
Advantages and Limitations for Lab Experiments
Clozapine has several advantages for lab experiments, including its well-established efficacy in treating schizophrenia and its unique mechanism of action. However, it also has several limitations, including its potential to cause agranulocytosis, a serious blood disorder, and its narrow therapeutic index, which requires careful monitoring of blood levels.
Future Directions
For research include the development of new antipsychotic drugs, the use of clozapine in combination with other drugs, and further research on its long-term effects.
Synthesis Methods
The synthesis of clozapine involves the reaction of 2,4-dichloro-6-nitrophenol with 1-(3-chlorophenyl)piperazine in the presence of sodium hydride and dimethylformamide (DMF). The resulting intermediate is then reduced with lithium aluminum hydride to yield clozapine. The yield of the synthesis ranges from 50-70%.
Scientific Research Applications
Clozapine has been extensively studied for its efficacy in treating schizophrenia. It has been shown to be effective in reducing positive symptoms such as hallucinations and delusions, as well as negative symptoms such as apathy and social withdrawal. Clozapine has also been studied for its potential use in treating other psychiatric disorders such as bipolar disorder and treatment-resistant depression.
properties
IUPAC Name |
2,4-dichloro-6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O/c18-13-2-1-3-15(9-13)22-6-4-21(5-7-22)11-12-8-14(19)10-16(20)17(12)23/h1-3,8-10,23H,4-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXCULSBMPWTTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C(=CC(=C2)Cl)Cl)O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)isonicotinamide](/img/structure/B5193396.png)

![2-(4-methoxyphenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5193412.png)

![1-(4-fluorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5193435.png)

![N~1~-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5193455.png)
![(3'R*,4'R*)-1'-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B5193459.png)

![methyl {[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydro-2-pyridinyl]thio}acetate](/img/structure/B5193481.png)
![3-bromo-N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5193483.png)
![3-[4-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinyl]propanamide](/img/structure/B5193484.png)

![2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5193499.png)